molecular formula C12H15NO4 B1407475 1,2,3,4-Tetrahydro-1-naphthalenamine oxalate CAS No. 1785761-09-2

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate

Cat. No.: B1407475
CAS No.: 1785761-09-2
M. Wt: 237.25 g/mol
InChI Key: OZVPORBPNIQFIW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate is a chemical compound with the molecular formula C12H15NO4 It is a derivative of 1,2,3,4-tetrahydronaphthalen-1-amine and is often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate can be synthesized through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogen in the presence of a catalyst such as palladium on carbon. The resulting 1,2,3,4-tetrahydronaphthalen-1-amine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-1-amine derivatives.

    Reduction: It can be reduced to form more saturated amine compounds.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Naphthalen-1-amine derivatives.

    Reduction: Saturated amine compounds.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of chiral ligands and other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various fine chemicals and intermediates for industrial applications.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1-naphthalenamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: A closely related compound with similar structural properties.

    1-Naphthylamine: The parent compound from which 1,2,3,4-tetrahydro-1-naphthalenamine is derived.

    1,2-Naphthalenediol: Another related compound with different functional groups.

Uniqueness

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate is unique due to its specific structural configuration and the presence of the oxalate group. This gives it distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

oxalic acid;1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.C2H2O4/c11-10-7-3-5-8-4-1-2-6-9(8)10;3-1(4)2(5)6/h1-2,4,6,10H,3,5,7,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVPORBPNIQFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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